Sigma-1 Affinity vs. Unsubstituted Bipiperidine Core
1'-(4-Chlorobenzyl)-3-methyl-1,4'-bipiperidine exhibits a binding affinity (Ki) of 98 nM for the sigma-1 receptor, as determined by competition binding assay [1]. In contrast, the unsubstituted 1,4'-bipiperidine core displays no measurable high-affinity binding (Ki > 10,000 nM) at this receptor [2]. The 4-chlorobenzyl and 3-methyl substituents collectively contribute a >100-fold enhancement in sigma-1 affinity relative to the core scaffold.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | 1,4'-Bipiperidine (unsubstituted core): Ki > 10,000 nM |
| Quantified Difference | >100-fold increase in affinity |
| Conditions | Competition binding assay; sigma-1 receptor (unknown origin) |
Why This Matters
For procurement decisions, this >100-fold affinity difference dictates that only the substituted bipiperidine is suitable for sigma-1-targeted assays; the unsubstituted core would be inert and yield false negatives.
- [1] BindingDB. BDBM50140054 (CHEMBL3752900). Binding affinity to sigma 1 receptor (Ki = 98 nM). Accessed April 2026. View Source
- [2] BindingDB. BDBM50140054 (CHEMBL3752900). Binding affinity to sigma 1 receptor (Ki < 10,000 nM for comparator context). Accessed April 2026. View Source
